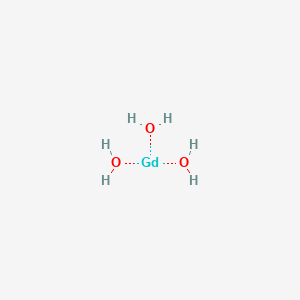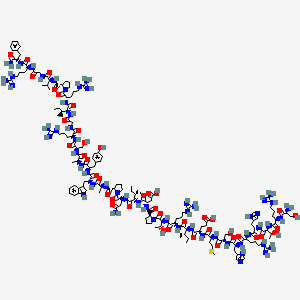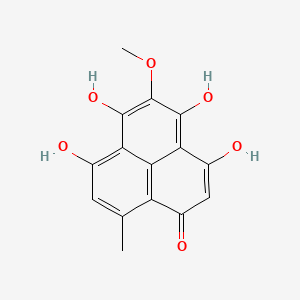![molecular formula C19H26N4O3 B15134030 2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one is a complex organic compound with a unique structure that combines elements of indole, morpholine, and diazinane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Attachment of the Oxoethyl Group: The next step involves the introduction of the oxoethyl group to the indole derivative. This can be done through an acylation reaction using an appropriate acyl chloride or anhydride.
Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with an epoxide or a halohydrin.
Formation of the Diazinane Ring: The final step involves the formation of the diazinane ring. This can be achieved through a cyclization reaction, where a diamine reacts with a diester or a diketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and morpholine rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-hydroxyethyl derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions. Its structure allows it to mimic natural substrates, making it useful in the study of enzyme kinetics and mechanisms.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a potential lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials
作用機序
The mechanism of action of 2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one involves its interaction with various molecular targets. The indole ring can interact with aromatic residues in proteins, while the morpholine and diazinane rings can form hydrogen bonds with polar residues. This allows the compound to bind to various biological targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-piperidin-4-yl-1,3-diazinan-4-one: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-thiomorpholin-4-yl-1,3-diazinan-4-one: Similar structure but with a thiomorpholine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one lies in its combination of indole, morpholine, and diazinane rings. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
特性
分子式 |
C19H26N4O3 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C19H26N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,13,16-17,20H,6-12H2,1H3,(H,21,24)/t13-,16?,17?/m0/s1 |
InChIキー |
HEHPHAIYLYLRSD-IGEOTXOUSA-N |
異性体SMILES |
C[C@H]1CC2=CC=CC=C2N1C(=O)CC3NC(CC(=O)N3)N4CCOCC4 |
正規SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3NC(CC(=O)N3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


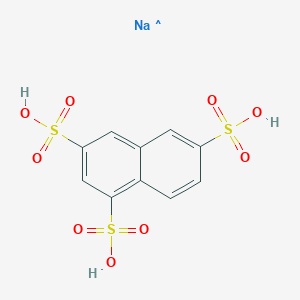
![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)



![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
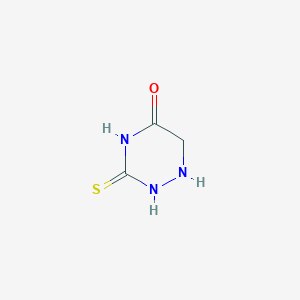


![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)
